molecular formula C23H23BrN4O3S B11060307 N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide

N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl}pentanamide

Cat. No.: B11060307
M. Wt: 515.4 g/mol
InChI Key: AODOHECVDIDIIE-UHFFFAOYSA-N
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Description

N~1~-[2-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]PENTANAMIDE is a complex organic compound that features a combination of several functional groups, including a bromophenyl group, an oxadiazole ring, a thienopyridine core, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]PENTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of the oxadiazole ring and the bromophenyl group. The final step would involve the attachment of the pentanamide chain. Each step requires specific reagents, catalysts, and reaction conditions, such as temperature control, inert atmosphere, and purification techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]PENTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[2-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]PENTANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thienopyridine derivatives, oxadiazole-containing molecules, and bromophenyl-substituted compounds. Examples include:

  • Thienopyridine derivatives used as antiplatelet agents.
  • Oxadiazole compounds with antimicrobial properties.
  • Bromophenyl-substituted molecules with various biological activities.

Uniqueness

The uniqueness of N1-[2-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-3-YL]PENTANAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C23H23BrN4O3S

Molecular Weight

515.4 g/mol

IUPAC Name

N-[2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]pentanamide

InChI

InChI=1S/C23H23BrN4O3S/c1-4-5-6-17(29)26-19-18-15(12-30-3)11-13(2)25-23(18)32-20(19)22-27-21(28-31-22)14-7-9-16(24)10-8-14/h7-11H,4-6,12H2,1-3H3,(H,26,29)

InChI Key

AODOHECVDIDIIE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C(SC2=NC(=CC(=C12)COC)C)C3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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